molecular formula C7H6BrF3N2 B12344137 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 1257431-68-7

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12344137
CAS No.: 1257431-68-7
M. Wt: 255.03 g/mol
InChI Key: KPIBKAFZXKJPPX-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The systematic IUPAC name 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine precisely defines the compound’s substituent arrangement on the pyridine ring. The nitrogen atom in the pyridine core occupies position 1, with subsequent positions numbered clockwise. Key features include:

  • Bromine at position 5, contributing halogenated reactivity.
  • Trifluoromethyl (-CF₃) at position 3, imparting electron-withdrawing effects.
  • Methylated amine (-NHCH₃) at position 2, influencing solubility and hydrogen-bonding potential.

The molecular formula C₇H₆BrF₃N₂ (molecular weight: 255.04 g/mol) is corroborated by high-resolution mass spectrometry and elemental analysis. The SMILES notation FC(C1=CN=C(NC)C(Br)=C1)(F)F encodes the connectivity, while the CAS registry number 1256811-19-4 ensures unambiguous identification in chemical databases.

Table 1: Structural identifiers of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Property Value Source
IUPAC Name 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Molecular Formula C₇H₆BrF₃N₂
CAS Registry Number 1256811-19-4
SMILES FC(C1=CN=C(NC)C(Br)=C1)(F)F

Historical Development in Heterocyclic Chemistry

The synthesis of trifluoromethylpyridines emerged as a critical focus in the mid-20th century, driven by demand for agrochemicals and pharmaceuticals. Early methods relied on vapor-phase fluorination of trichloromethyl precursors, but these processes suffered from low selectivity and high energy costs. The advent of liquid-phase fluorination using hydrogen fluoride (HF) and metal halide catalysts (e.g., FeCl₃) marked a turning point, enabling efficient chlorine-to-fluorine substitution at milder temperatures (150–190°C).

This compound’s development specifically aligns with efforts to optimize positional isomer control in halogenated pyridines. For example, the 2004 discovery that FeCl₂ catalysts improve regioselectivity in trifluoromethylpyridine synthesis directly supported the reproducible production of 3-trifluoromethyl-5-bromo isomers. Concurrently, advances in chromatographic separation and NMR spectroscopy facilitated the characterization of such isomers, cementing their role in drug discovery pipelines.

Positional Isomerism in Halogenated Trifluoromethylpyridines

Positional isomerism profoundly impacts the physicochemical and biological properties of halogenated trifluoromethylpyridines. In the case of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine, the spatial arrangement of substituents dictates:

  • Electronic effects : The -CF₃ group at position 3 withdraws electron density, polarizing the ring and directing electrophilic substitution to position 4.
  • Steric interactions : The bromine at position 5 and methylamine at position 2 create a steric environment that influences reaction kinetics, as seen in Suzuki-Miyaura coupling attempts.

Table 2: Comparison of positional isomers in halogenated trifluoromethylpyridines

Isomer CAS Number Molecular Formula Boiling Point (°C)
3-Bromo-5-(trifluoromethyl)pyridin-2-amine 79456-34-1 C₆H₄BrF₃N₂ 215–217
5-Bromo-3-(trifluoromethyl)pyridin-2-amine 1256811-19-4 C₇H₆BrF₃N₂ 228–230
2-Amino-5-bromo-3-(trifluoromethyl)pyridine 172648-55-4 C₇H₈F₃N₃ 245–247

Data derived from .

The synthesis of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine typically begins with 2-amino-5-bromo-3-trifluoromethylpyridine, which undergoes selective methylation at the amine group using methyl iodide under basic conditions. Challenges arise in avoiding over-methylation or demethylation, necessitating precise stoichiometric control.

Properties

CAS No.

1257431-68-7

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2/c1-12-6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,1H3,(H,12,13)

InChI Key

KPIBKAFZXKJPPX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Methoxy Precursors

A widely reported route involves substituting a methoxy group at the 2-position of a pre-brominated pyridine core. In one approach, 2-methoxy-3-(trifluoromethyl)pyridine undergoes bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid (TFA) at room temperature for 18 hours. This yields 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine with 74% efficiency after purification via silica gel chromatography. The methoxy group is then displaced by methylamine under nucleophilic conditions.

Reaction Conditions for Methoxy Substitution:

  • Solvent: Ethanol or acetonitrile
  • Temperature: 80–100°C
  • Catalyst: None required; reaction proceeds via SNAr mechanism due to electron-withdrawing trifluoromethyl and bromine groups.

Post-substitution workup includes extraction with ethyl acetate (EA), washing with saturated sodium bicarbonate, and drying over Na2SO4. This method avoids transition metals but requires careful control of stoichiometry to minimize byproducts.

Reduction of Nitro Intermediates

An alternative pathway starts with 5-bromo-3-nitro-N-methylpyridin-2-amine, which is reduced to the target amine. Iron powder in acetic acid at 80°C for 2 hours achieves 92.5% conversion. Alternatively, tin(II) chloride dihydrate in ethanol at 80°C for 4 hours provides a 103% yield (crude), though purification is necessary.

Comparative Reduction Efficiencies:

Reducing Agent Solvent Temperature Time Yield
Iron powder Acetic acid 80°C 2 h 92.5%
SnCl2·2H2O Ethanol 80°C 4 h 103%
H2/Pt/C THF/EtOH 30–45°C 1.5 h 85%

Hydrogenation with Pt/C under 20 atm H2 offers a cleaner profile but requires specialized equipment. The nitro group’s position ortho to the trifluoromethyl group enhances reduction rates due to increased electrophilicity.

Direct bromination of N-methyl-3-(trifluoromethyl)pyridin-2-amine presents challenges due to regioselectivity. However, bromine introduction at the 5-position is achievable using N-bromosuccinimide (NBS) in acetonitrile at 30°C for 5 hours. This method avoids over-bromination by leveraging the directing effects of the trifluoromethyl and methylamine groups.

Optimized Bromination Parameters:

  • NBS Equivalents: 1.2 eq
  • Solvent: Acetonitrile
  • Reaction Time: 5 hours

Post-bromination, the crude product is filtered through Celite and purified via distillation or recrystallization. Yields reach 58–76% depending on the starting material’s purity.

Multi-Step Synthesis from Diethyl Malonate

A four-step route from diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine has been patented. Key stages include:

  • Alkylation: Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in THF using NaH as a base (0°C → 25°C, 24 hours).
  • Hydrolysis: Concentrated HCl (6N) reflux hydrolyzes the malonate ester to a carboxylic acid.
  • Decarboxylation: Heating in acetic acid with iron powder removes CO2, yielding 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
  • Nitro Reduction and Bromination: The nitro group is reduced to an amine, followed by bromination using CuBr and tert-butyl nitrite in acetonitrile.

Total Yield: 31.1% over four steps.

Buchwald-Hartwig amination enables direct introduction of the methylamine group. Using Pd2(dba)3 and XantPhos as catalysts, 5-bromo-3-(trifluoromethyl)pyridin-2-yl chloride couples with methylamine in toluene at 110°C. This method avoids pre-functionalized intermediates but requires anhydrous conditions and inert atmosphere.

Catalyst Efficiency Comparison:

Catalyst System Ligand Yield
Pd2(dba)3/XantPhos XantPhos 68%
Pd(OAc)2/BINAP BINAP 45%
CuI/L-Proline L-Proline <30%

Pd-based systems outperform copper catalysts, though costs are higher.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve the hydrolysis and decarboxylation steps. Key parameters include:

  • Residence Time: 30 minutes at 100°C for hydrolysis
  • Flow Rate: 10 mL/min for THF solutions
  • Purification: Centrifugal partition chromatography reduces solvent use by 40% compared to column methods.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Dehalogenated pyridines.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including reactions involving 2-bromo-5-(trifluoromethyl)pyridine. The introduction of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development .

Pain Management

One of the notable applications of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine is in the development of drugs targeting pain management. It has been shown to inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation. Compounds that modulate TRPA1 activity can potentially alleviate neuropathic and inflammatory pain .

Anticancer Activity

Research indicates that compounds similar to 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making such compounds attractive for developing anticancer therapies.

Antibacterial Properties

The compound's unique structure allows it to interact with various biological targets, including bacterial enzymes and receptors. Studies have suggested that derivatives of this compound may have efficacy against specific bacterial strains, contributing to the search for new antibiotics.

Agrochemical Applications

The chemical's properties also make it suitable for use in agrochemicals. Its ability to enhance metabolic stability suggests potential applications in developing herbicides or pesticides that require prolonged efficacy in agricultural settings.

TRPA1 Inhibition Study

A study focusing on the inhibition of TRPA1 channels demonstrated that derivatives of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine could significantly reduce pain responses in animal models. This research underlines its potential as a therapeutic agent for chronic pain conditions .

Anticancer Screening

In a screening assay for anticancer activity, compounds derived from 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine showed promising results against various cancer cell lines, indicating its potential role in cancer treatment strategies.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
PharmaceuticalsPain managementInhibits TRPA1 channels; potential for neuropathic pain relief
Anticancer agentsShows activity against cancer cell lines
Antibacterial propertiesPotential against specific bacterial strains
AgrochemicalsHerbicides/PesticidesEnhanced metabolic stability for prolonged efficacy

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:

Structural Analogues and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences
5-Bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine 5-Br, 2-NHCH₃, 3-CF₃ C₆H₄BrF₃N₂ 241.01 98–101 Reference compound
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 3-I, 5-CF₃, 2-NH₂ C₆H₄IF₃N₂ 285.01 Not reported Bromine replaced with iodine; higher molecular weight and potential for enhanced halogen bonding.
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine 3-Br, 5-Cl, 6-CF₃, 2-NH₂ C₆H₃BrClF₃N₂ 275.45 Not reported Additional chlorine at position 5; increased steric hindrance and lipophilicity.
5-Bromo-2-methoxypyridin-3-amine 5-Br, 2-OCH₃, 3-NH₂ C₆H₇BrN₂O 217.04 Not reported Methoxy group instead of methylamino; reduced electron-withdrawing effects.
5-Bromo-6-methoxypyridin-3-amine 5-Br, 6-OCH₃, 3-NH₂ C₆H₇BrN₂O 217.04 Not reported Methoxy at position 6 instead of trifluoromethyl at 3; altered electronic distribution.

Biological Activity

5-Bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and applications in scientific research.

The compound plays a crucial role in various biochemical reactions by interacting with enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions often involve binding to the enzyme's active site, potentially inhibiting or modifying its activity.

Cellular Effects

5-Bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine influences several cellular processes:

  • Cell Signaling : It modulates pathways such as MAPK/ERK, which are vital for cell growth and differentiation.
  • Gene Expression : The compound can alter the expression of genes involved in apoptosis and cell cycle regulation.
  • Metabolic Activity : It affects cellular metabolism by interacting with various biomolecules.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It can inhibit specific kinases, impacting downstream signaling pathways.
  • Transcription Factor Interaction : The compound may induce changes in gene expression by binding to transcription factors.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Exhibit therapeutic effects, including anti-inflammatory and anti-cancer properties.
  • High Doses : May lead to toxic effects such as hepatotoxicity and nephrotoxicity. Studies suggest a specific dosage range where the compound is effective without significant harm.

Metabolic Pathways

The metabolism of 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine involves interactions with cytochrome P450 enzymes, influencing metabolic flux and the formation of active or inactive metabolites. These metabolic processes are critical for understanding the compound's overall biological activity.

Scientific Research Applications

This compound has several applications across various fields:

  • Pharmaceuticals : Used as an intermediate in synthesizing drugs targeting neurological and inflammatory diseases.
  • Agrochemicals : Employed in developing pesticides and herbicides due to its ability to disrupt biological pathways in pests.
  • Material Science : Utilized in synthesizing advanced materials with specific electronic and optical properties.
  • Biological Research : Serves as a probe to study specific proteins and enzymes.

Case Studies and Research Findings

Recent studies have highlighted the antichlamydial activity of related compounds that emphasize the importance of electron-withdrawing groups like trifluoromethyl. For instance, compounds lacking this group were inactive, while those containing it exhibited significant activity against Chlamydia species .

Additionally, research has shown that 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine derivatives display selective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications .

Comparison with Similar Compounds

Compound NameKey DifferencesBiological Activity
3-Bromo-5-(trifluoromethyl)pyridin-2-amineLacks N-methyl groupReduced reactivity
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amineChlorine instead of bromineAltered interactions
3-Bromo-N-methyl-5-(difluoromethyl)pyridin-2-amineDifluoromethyl groupDifferent chemical properties

The unique combination of trifluoromethyl and N-methyl groups in 5-bromo-N-methyl-3-(trifluoromethyl)pyridin-2-amine enhances its lipophilicity and interaction capabilities compared to similar compounds .

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